Bienvenue dans la boutique en ligne BenchChem!

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide

Lipophilicity Polar surface area Molecular weight

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide (CAS 57227‑09‑5), systematically named N‑Benzoyl‑DL‑tyrosyl‑N′,N′‑dipropylamide, is a synthetic tyrosine‑derived peptidomimetic belonging to the N‑acyl‑α‑amino amide class [REFS‑1]. It is a recognized metabolite of the antispasmodic drug Tiropramide and is designated as Tiropramide Impurity C in pharmacopoeial impurity profiling [REFS‑2].

Molecular Formula C22H28N2O3
Molecular Weight 368.477
CAS No. 57227-09-5
Cat. No. B588464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide
CAS57227-09-5
Synonyms(±)-α-(Benzoylamino)-4-hydroxy-N,N-dipropylbenzenepropanamide;  CR 1936;  N-Benzoyl-DL-tyrosil-N’,N’-dipropylamide;  Tiropramide Impurity C; 
Molecular FormulaC22H28N2O3
Molecular Weight368.477
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C22H28N2O3/c1-3-14-24(15-4-2)22(27)20(16-17-10-12-19(25)13-11-17)23-21(26)18-8-6-5-7-9-18/h5-13,20,25H,3-4,14-16H2,1-2H3,(H,23,26)
InChIKeyVIXHHPJUMYBSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide (CAS 57227-09-5): Chemical Class, Identity, and Core Characteristics


N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide (CAS 57227‑09‑5), systematically named N‑Benzoyl‑DL‑tyrosyl‑N′,N′‑dipropylamide, is a synthetic tyrosine‑derived peptidomimetic belonging to the N‑acyl‑α‑amino amide class [REFS‑1]. It is a recognized metabolite of the antispasmodic drug Tiropramide and is designated as Tiropramide Impurity C in pharmacopoeial impurity profiling [REFS‑2]. The molecule features a benzoyl‑capped α‑amino group, a free para‑phenolic hydroxyl, and a dipropylamide C‑terminus, distinguishing it from both the parent drug and other process‑related impurities [REFS‑3].

Why N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide Cannot Be Approximated by In-Class Tyrosine Amides or Generic Antispasmodic Intermediates


Substituting this compound with a closely related tyrosine‑derived amide—such as the O‑benzoylated Impurity B (CAS 57227‑08‑4) or the fully de‑amidated Impurity A (CAS 14325‑35‑0)—introduces measurable errors in impurity profiling, pharmacokinetic modeling, and receptor‑interaction studies [REFS‑1]. Tiropramide metabolites including the target compound exhibit pharmacodynamic activity that is qualitatively similar to but quantitatively distinct from the parent drug, with reduced antispasmodic potency [REFS‑2]. Furthermore, the free phenolic –OH group confers hydrogen‑bond donor capacity (tPSA = 69.6 Ų) not present in O‑alkylated or O‑benzoylated analogs, directly affecting chromatographic retention, LogP, and metabolic conjugation propensity [REFS‑3].

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide: Quantitative Comparator-Based Evidence for Selection and Procurement


Physicochemical Differentiation from Tiropramide (Parent Drug, CAS 55837-29-1)

The target compound differs decisively from Tiropramide in three physicochemical parameters critical for permeability, solubility, and analytical method development. The absence of the O‑(2‑diethylaminoethoxy) substituent reduces molecular weight by 99 Da, lowers LogP by 1.4 units, and increases tPSA by 7.7 Ų [REFS‑1][REFS‑2].

Lipophilicity Polar surface area Molecular weight

Structural and Physicochemical Differentiation from Tiropramide Impurity B (CAS 57227-08-4)

Impurity C (target) and Impurity B differ solely by the presence (Impurity B) or absence (Impurity C) of an O‑benzoyl ester at the tyrosine phenolic oxygen. This single structural modification produces a 104 Da molecular weight difference, a 1.5‑unit LogP shift, and a 100 °C melting point gap, enabling unambiguous chromatographic resolution [REFS‑1][REFS‑2].

Impurity profiling O-Benzoyl differentiation Chromatographic selectivity

Antispasmodic Potency Ranking: Metabolites vs. Parent Tiropramide (Class-Level Pharmacodynamic Comparison)

In a comprehensive in‑vivo antispasmodic evaluation spanning seven experimental models (gastric emptying, intestinal transit, colonic motility, castor‑oil‑induced diarrhea, Oddi sphincter spasm, and urinary bladder contraction), Tiropramide demonstrated efficacy at parenteral doses of 4–40 mg/kg and oral doses of 50–90 mg/kg [REFS‑1]. The three circulating human metabolites—CR 1034, CR 1098, and CR 1166, which include the O‑desalkylated structural class represented by the target compound—exhibited qualitatively similar pharmacodynamic profiles but with uniformly smaller potency than Tiropramide across all models [REFS‑1][REFS‑2]. Additionally, Tiropramide was more potent than the reference antispasmodic papaverine, whereas the metabolites showed correspondingly attenuated activity [REFS‑1].

Antispasmodic activity Metabolite potency Smooth muscle relaxation

Metabolic Abundance and Pharmacokinetic Differentiation from Tiropramide

Following oral administration of ¹⁴C‑Tiropramide (10 mg/kg) to rats, Tiropramide itself accounted for only 19% of the total radioactivity AUC, whereas the metabolite CR 1098—the N‑desethyl analog structurally adjacent to the target compound—became the predominant circulating species after the first hour [REFS‑1]. In urine, six basic metabolites were identified in order of decreasing abundance: CR 1166 > CR 1098 > Tiropramide > CR 1034 > CR 1919 > CR 1938 [REFS‑2]. The absolute oral bioavailability of unchanged Tiropramide was only 0.23 (vs. 0.67 for total radioactivity), indicating extensive first‑pass biotransformation that generates the metabolite pool to which the target compound belongs [REFS‑1].

Drug metabolism Pharmacokinetics First-pass effect

Forced Degradation and Chromatographic Selectivity: Impurity C as a Critical System Suitability Marker

A validated HPLC method (Agilent C18, 250 × 4.6 mm, 5 μm; 10 mM ammonium formate pH 3.6 / methanol gradient; 1.00 mL/min) resolved Tiropramide from five forced‑degradation products generated under hydrolytic (acidic and basic) and oxidative stress [REFS‑1]. Impurity C—the target compound—is one of these five degradation products, characterized by LC‑QTOF‑MS/MS and NMR [REFS‑1]. The free phenolic –OH of Impurity C provides a distinct MS fragmentation signature (loss of the benzoyl moiety, m/z 105) and a unique NMR resonance pattern, enabling unambiguous identification in stability‑indicating methods [REFS‑1].

Forced degradation HPLC method validation Impurity profiling

Synthetic Intermediate Identity: Quantitative Yield and Purity Specifications as a Procurement Differentiator

The target compound is the penultimate intermediate in the patented Tiropramide synthesis (US 4,004,008). It is obtained from N,O‑dibenzoyl‑DL‑tyrosyl‑di‑n‑propylamide via selective NaOH hydrolysis of the phenolic ester in 93% yield; subsequent O‑alkylation with 2‑diethylaminoethyl chloride produces Tiropramide in 84% yield [REFS‑1]. Commercial suppliers specify purity at ≥98% (HPLC) or ≥99%, with the compound supplied as a white crystalline solid (mp 194–197 °C) [REFS‑2]. In contrast, Tiropramide free base is an oily or low‑melting solid (mp 65–67 °C), and Impurity B (CAS 57227‑08‑4) melts at 114–116 °C, making the target compound the most tractable crystalline intermediate in the synthetic sequence [REFS‑1][REFS‑2].

Synthetic intermediate Process chemistry Purity specification

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Tiropramide Impurity Profiling and Stability-Indicating Method Validation

Impurity C is one of five forced‑degradation products formed from Tiropramide HCl under hydrolytic and oxidative stress, structurally confirmed by LC‑QTOF‑MS/MS and NMR [REFS‑1]. Analytical laboratories conducting ICH‑compliant stability studies require this compound as a reference standard to establish system suitability, determine relative retention times, and validate specificity in HPLC methods using Agilent C18 columns with ammonium formate/methanol gradients [REFS‑1].

Pharmacokinetic and Drug Metabolism Studies of Tiropramide

Given that Tiropramide undergoes extensive first‑pass metabolism (oral bioavailability = 0.23), and that O‑desalkylated metabolites including the target compound dominate systemic exposure after oral dosing [REFS‑1][REFS‑2], this compound is an essential analytical reference for quantifying metabolite profiles in plasma and urine by GC‑MS or LC‑MS/MS during bioequivalence and pharmacokinetic studies.

Synthetic Process Development and Intermediate Quality Control

As the penultimate intermediate in the patented Tiropramide synthesis (93% yield from the dibenzoyl precursor), this compound serves as a key quality gate in process chemistry [REFS‑1]. Its high melting point (194–197 °C) and crystalline nature enable straightforward purification and precise stoichiometric control in the subsequent O‑alkylation step to produce Tiropramide [REFS‑1]. Commercial availability at ≥98% HPLC purity supports both R&D‑scale synthesis and pilot‑plant process validation [REFS‑2].

Structure–Activity Relationship (SAR) Studies on Tyrosine-Derived Antispasmodics

The free phenolic –OH group and dipropylamide terminus of the target compound contrast with the O‑(2‑diethylaminoethoxy) substitution of Tiropramide, offering a defined structural probe for SAR investigations [REFS‑1]. Pharmacological characterization of Tiropramide metabolites (CR 1034, CR 1098, CR 1166) established that O‑desalkylation reduces but does not abolish antispasmodic activity [REFS‑2], making this compound a critical tool for dissecting the contribution of the O‑alkyl chain to receptor binding and smooth muscle relaxation.

Quote Request

Request a Quote for N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.